N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide
Description
N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide is a synthetic small molecule characterized by a bicyclic indole core substituted at the 6-position with a 3-fluorobenzamide moiety and at the 1-position with a cyclopropanecarbonyl group. The cyclopropane ring may enhance metabolic stability compared to linear alkyl chains, while the fluorine atom on the benzamide could modulate electronic properties and bioavailability .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-3-1-2-14(10-15)18(23)21-16-7-6-12-8-9-22(17(12)11-16)19(24)13-4-5-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJTAWFDBPDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a cyclopropanecarbonyl group, a dihydroindole moiety, and a fluorobenzamide component. The presence of these functional groups suggests potential interactions with biological molecules such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 1060203-00-0 |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. A study highlighted that certain indole derivatives showed cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance biological efficacy .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in cancer progression. The interaction with these enzymes can lead to a decrease in tumor growth and metastasis. Research has shown that compounds targeting the M3 muscarinic acetylcholine receptor (M3R) can influence cancer cell behavior, including proliferation and resistance to apoptosis .
The proposed mechanism of action for this compound involves binding to specific receptors or enzymes within the cellular environment. This binding can modulate the activity of these targets, leading to downstream effects such as altered gene expression or inhibition of critical signaling pathways.
Study 1: Anticancer Activity
In a study investigating the anticancer properties of indole derivatives, researchers synthesized several compounds based on the indole scaffold. Among these, one derivative demonstrated significant cytotoxicity in vitro against multiple cancer cell lines, outperforming standard chemotherapeutics like bleomycin. The study emphasized the importance of three-dimensional molecular structures in enhancing interaction with biological targets .
Study 2: Enzyme Interaction
Another research effort focused on the interaction between indole-based compounds and the M3R. The findings indicated that activation of this receptor could lead to increased cell proliferation in colorectal cancer models. The study suggested that this compound might similarly modulate M3R activity, contributing to its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues in Neuropeptide Y Receptor Targeting
JNJ-5207787 (N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide)
- Key Differences: Substituent at Indole 1-Position: Acetyl group (JNJ-5207787) vs. cyclopropanecarbonyl (target compound). Benzamide Modification: 3-Cyano-phenyl acrylamide (JNJ-5207787) vs. 3-fluorobenzamide.
- Functional Impact: JNJ-5207787 is a selective antagonist of the neuropeptide Y Y2 receptor, with the acrylamide and piperidinyl groups critical for receptor binding .
- Pharmacokinetics : JNJ-5207787 exhibits moderate blood-brain barrier penetration, while the fluorine in the target compound could enhance lipophilicity and CNS availability .
Angiogenic/Antiangiogenic Agents
Motesanib (N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide)
- Key Differences: Indole Substitution: 3,3-Dimethyl (Motesanib) vs. cyclopropanecarbonyl (target compound). Heterocyclic Appendage: Pyridinecarboxamide with pyridinylmethyl amino group (Motesanib) vs. 3-fluorobenzamide.
- Functional Impact :
- Clinical Relevance : Motesanib’s phosphate salt formulation improves solubility, suggesting that similar modifications could optimize the target compound’s bioavailability .
Agrochemical Analogues
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Key Differences :
- Core Structure : Cyclopropanecarboxamide (shared with target compound) vs. tetrahydrofuran-linked chlorophenyl group (Cyprofuram).
- Functional Impact :
- Physicochemical Properties : Both compounds leverage cyclopropane for stability, but the fluorine atom in the target compound likely increases electronegativity, affecting soil adsorption or degradation rates .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Bioactivity
| Substituent | Role in Target Compound | Role in Analogues |
|---|---|---|
| Cyclopropanecarbonyl | Metabolic stability | Not present in JNJ-5207787/Motesanib |
| 3-Fluorobenzamide | Electronic modulation | Replaced with cyano (JNJ-5207787) |
| Pyridine/pyrimidine rings | Absent | Critical for kinase binding (Motesanib) |
Research Implications
The target compound’s unique combination of cyclopropane and fluorobenzamide groups positions it as a candidate for optimizing receptor affinity and drug-like properties. Comparative studies with JNJ-5207787 suggest that replacing acetyl with cyclopropanecarbonyl could mitigate oxidative metabolism, while lessons from Motesanib highlight the importance of heterocyclic systems in kinase targeting. Further in vitro assays are required to validate its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
